Cas no 1357-30-8 (methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate)

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate structure
1357-30-8 structure
Productnaam:methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate
CAS-nummer:1357-30-8
MF:C42H50N4O5
MW:690.87021112442
CID:1244328
PubChem ID:11953929

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate
    • 13-methoxy-14-(16-methoxycarbonyl-17,22-dinor-vobasan-3-yl)-ibogamine-18-carboxylic acid methyl ester
    • methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]ind
    • C09195
    • GABUNINE
    • DTXSID60474622
    • CHEBI:5239
    • 1357-30-8
    • methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
    • Inchi: InChI=1S/C42H50N4O5/c1-6-23-16-22-19-42(41(48)51-5)38-27(14-15-46(21-22)39(23)42)26-12-13-33(49-3)35(37(26)45-38)30-17-28-24(7-2)20-43-32(34(28)40(47)50-4)18-29-25-10-8-9-11-31(25)44-36(29)30/h7-13,22-23,28,30,32,34,39,43-45H,6,14-21H2,1-5H3
    • InChI-sleutel: RGNYMFZZBBTLNA-UHFFFAOYSA-N
    • LACHT: CCC1CC2CN3CCc4c([nH]c5c(C6CC7C(C(Cc8c6[nH]c6ccccc86)NC\C7=C\C)C(=O)OC)c(OC)ccc45)C(C2)(C13)C(=O)OC |TLB:47:44:2.3:6.5,1:2:44.45:6.5,THB:10:44:2.3:6.5,7:6:44.45:2.3,3:4:46:10.9.7.8|

Berekende eigenschappen

  • Exacte massa: 690.37812071g/mol
  • Monoisotopische massa: 690.37812071g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1370
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 109Ų
  • XLogP3: 4.522

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.